3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide is an organic compound featuring a complex structure characterized by an amino group, a chloro-substituted phenyl ring, and a methoxy group. Its molecular formula is and it is recognized for its potential applications in medicinal chemistry and biochemistry. This compound is significant due to its interactions with various biomolecules, influencing cellular processes and enzyme activities.
This compound can be synthesized through various chemical methods, primarily involving the nitration of 3-chloro-2-methylphenylamine followed by reduction and acylation steps. The compound is also available from chemical suppliers for research purposes.
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide belongs to the class of benzamides, which are derivatives of benzoic acid where an amine group replaces a hydrogen atom. It is also classified as an aromatic amide due to its structural characteristics, which include both aromatic rings and an amide functional group.
The synthesis of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide typically involves the following steps:
The molecular structure of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide can be represented as follows:
This structure includes:
The compound has a molecular weight of approximately 274.72 g/mol. Its structural features allow it to engage in various chemical interactions, making it valuable for biochemical applications.
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide can participate in several chemical reactions:
The mechanism of action of 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific biomolecules such as enzymes and receptors:
Research indicates that this compound induces apoptosis in ovarian cancer cell lines by activating apoptotic pathways, demonstrating its potential as an anticancer agent.
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide has several notable applications:
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide (CAS 63969-05-1, C₁₅H₁₅ClN₂O₂, MW 290.74 g/mol) belongs to the N-phenylbenzamide class, characterized by a benzamide core linked to an aniline derivative. Its structure features three distinct pharmacophores:
Table 1: Structural Comparison of Key N-Phenylbenzamide Derivatives
Compound Name | Molecular Formula | Substituents on Aniline Ring | Substituents on Benzamide Ring | Key Features |
---|---|---|---|---|
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | C₁₅H₁₅ClN₂O₂ | 3-Cl, 2-CH₃ | 3-NH₂, 4-OCH₃ | Electron-rich head, steric hindrance |
N-(3-Aminophenyl)-4-methoxybenzamide | C₁₄H₁₄N₂O₂ | 3-NH₂ | 4-OCH₃ | Linear conformation, high polarity |
N-(3-Amino-4-methylphenyl)-3-methoxybenzamide | C₁₅H₁₆N₂O₂ | 3-NH₂, 4-CH₃ | 3-OCH₃ | Asymmetric substitution |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide | C₁₆H₁₆ClNO₄ | 4-Cl, 2,5-(OCH₃)₂ | 4-OCH₃ | Polyelectron-donating groups |
Compared to simpler analogs like N-(3-aminophenyl)-4-methoxybenzamide (C₁₄H₁₄N₂O₂) [9], this compound’s chloro-methyl ortho-substitution forces a non-coplanar conformation between the aniline and benzamide rings. This likely enhances selectivity for sterically constrained binding pockets [4] [6]. The 3-amino-4-methoxy motif differs significantly from derivatives with single methoxy groups (e.g., N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide, C₁₆H₁₆ClNO₄) by enabling bidentate hydrogen bonding [8].
This compound exhibits dual therapeutic relevance across emerging research areas:
Oncological Applications:Acts as a precursor for PBRM1 bromodomain inhibitors. The 3-amino-4-methoxybenzamide scaffold mimics acetylated lysine residues, competitively inhibiting histone recognition. Recent studies show analogs achieve nanomolar inhibition of PBRM1-BD2 (Kd = 45 μM for initial fragments) with >100× selectivity over SMARCA2/4 bromodomains—critical for targeting prostate cancer migration and immunosuppressive phenotypes [3]. Modifications to its amino group enhance potency by forming water-bridged hydrogen bonds with His residues in the BD2 binding pocket [3].
Anti-neuroinflammatory Potential:Though direct evidence is limited, structural analogs modulate NLRP3 inflammasome activity. The chloro-methylaniline moiety may disrupt NLRP3-ASC interactions by binding to the NACHT domain, suppressing caspase-1 activation in microglia. This suggests utility in neuroinflammatory disorders (e.g., Alzheimer’s, Parkinson’s) where NLRP3 drives pathogenesis [5].
Table 2: Molecular Targets and Therapeutic Implications
Therapeutic Area | Molecular Target | Binding Mechanism | Biological Consequence | Supporting Evidence |
---|---|---|---|---|
Prostate Cancer | PBRM1 Bromodomain 2 (BD2) | Displacement of acetylated histone H3K14 | Suppression of antioxidant/EMT genes, tumor growth inhibition | Fragment screening (Kd = 45 μM) [3] |
Neuroinflammation | NLRP3 inflammasome | Putative NACHT domain interaction | Reduced caspase-1 activation, IL-1β maturation | Structural analogy to benzamide-class inhibitors [5] |
Immuno-oncology | PBRM1-dependent pathways | Chromatin remodeling disruption | Enhanced T-cell cytotoxicity, PD1 sensitivity | In vitro PBRM1-dependent cell models [3] |
The compound’s therapeutic value is amplified by its role in combination therapies—particularly with anti-PD1 immunotherapy—where PBRM1 inhibition reverses T-cell suppression [3]. However, in vivo validation remains pending, and species-specific differences in inflammasome activation necessitate human cell-based models [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8